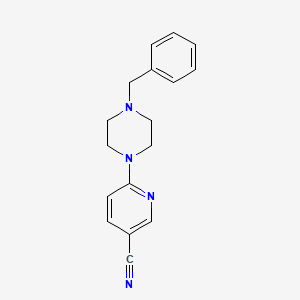

6-(4-Benzylpiperazin-1-yl)nicotinonitrile

Description

Overview of Nicotinonitrile and Piperazine (B1678402) Scaffolds in Medicinal Chemistry

The strategic design of 6-(4-Benzylpiperazin-1-yl)nicotinonitrile is rooted in the well-documented importance of its two primary structural components in the development of bioactive molecules.

The nicotinonitrile component is a derivative of pyridine (B92270), a nitrogen-containing six-membered aromatic ring that is a cornerstone of medicinal chemistry. The pyridine ring is a privileged scaffold found in a wide array of natural products, including nicotinic acid and vitamin B6, which are vital to metabolic processes. Its unique properties, such as its small size, stability, water solubility, and ability to form hydrogen bonds, make it a frequent choice in drug design. mdpi.com

In synthetic drugs, the pyridine moiety is a key pharmacophore that imparts diverse pharmacological activities. Pyridine derivatives have been successfully developed into marketed drugs for a range of conditions, demonstrating activities such as anticancer, antibacterial, and anti-inflammatory effects. Several FDA-approved drugs, including the kinase inhibitors Bosutinib (B1684425) and Neratinib, feature a nicotinonitrile (3-cyanopyridine) core, underscoring its therapeutic relevance.

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. It is considered another privileged scaffold in drug discovery due to its versatile chemical properties and favorable impact on the pharmacokinetic profiles of drug candidates. The piperazine ring can improve crucial properties like aqueous solubility and oral bioavailability.

Its structural flexibility allows it to act as a linker between different pharmacophoric groups, helping to orient them correctly for optimal interaction with biological targets. Many piperazine-containing compounds exhibit significant biological activity, targeting a wide range of receptors and enzymes. This has led to their successful application in developing treatments for central nervous system (CNS) disorders, infectious diseases, and cancer.

Research Context of this compound within Contemporary Medicinal Chemistry

The compound this compound exists within a research landscape focused on creating hybrid molecules that combine the proven benefits of different pharmacophores. While extensive research specifically targeting this exact molecule is not widely published, the investigation of closely related analogs provides a clear context for its potential utility.

Research into compounds with a similar "benzylpiperazin-yl" core attached to a different ring system has shown promise in neuroscience. For instance, a series of novel 6-(4-benzylpiperazin-1-yl)benzodioxanes were synthesized and evaluated as selective ligands for dopamine (B1211576) D4 receptors. nih.gov One analog, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, demonstrated high affinity and selectivity for the D4 subtype, identifying it as a potential D4 antagonist. nih.gov This suggests that the 6-(4-benzylpiperazin-1-yl) fragment is a viable scaffold for targeting CNS receptors.

In the field of oncology, research on related structures has focused on the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancers with deficiencies in DNA repair mechanisms like BRCA mutations. An extensive study on 6-[4-fluoro-3-(substituted)benzyl]-4,5-dimethylpyridazin-3(2H)-ones, which incorporate a piperazine moiety, led to the identification of potent PARP-1 inhibitors. nih.govresearchgate.net These compounds were highly effective in inhibiting the growth of BRCA-1 deficient cancer cells. nih.govresearchgate.net This line of research highlights the potential for piperazine-containing heterocyclic compounds in developing targeted cancer therapies.

Historical Perspectives on Related Chemical Entities and Their Preclinical Research Trajectories

The development trajectory of compounds related to this compound is built upon decades of research into its constituent scaffolds. Piperazine was first introduced for its anthelmintic (anti-worm) properties. However, its simple structure and favorable chemical properties led researchers to incorporate it into a vast number of investigational drugs, particularly for CNS disorders, leading to the development of antipsychotics and antidepressants.

The nicotinonitrile scaffold shares a history with the study of the B vitamin niacin (nicotinic acid). The recognition of the pyridine ring's biological importance spurred extensive synthetic efforts to create derivatives with novel therapeutic properties. This led to the discovery of compounds with a wide range of activities, culminating in the approval of sophisticated drugs like the multi-kinase inhibitor bosutinib for treating leukemia. The historical success of these separate scaffolds provides a strong rationale for the continued exploration of hybrid molecules like this compound, which aim to combine their beneficial attributes to address complex diseases.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N4 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

6-(4-benzylpiperazin-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C17H18N4/c18-12-16-6-7-17(19-13-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,13H,8-11,14H2 |

InChI Key |

AHWWNUUQRSZGLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 4 Benzylpiperazin 1 Yl Nicotinonitrile and Analogues

Established Synthetic Routes to Nicotinonitrile Derivatives

The nicotinonitrile scaffold is a key structural component, and its synthesis can be approached through various established methods, including multi-component reactions and direct functionalization of the pyridine (B92270) ring.

Multi-component Reactions for Nicotinonitrile Core Formation

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like nicotinonitriles in a single step from three or more starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. For instance, a common strategy for synthesizing substituted pyridines, including 2-aminonicotinonitriles, involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a third component.

One notable MCR is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. While this classically yields dihydropyridines, subsequent oxidation can lead to the aromatic pyridine core. Modifications of this and other MCRs can be tailored to produce nicotinonitrile derivatives directly. For example, a copper-catalyzed three-component reaction of alkynes, 2-[(amino)methylene]malononitriles, and sulfonyl azides can yield substituted 6-amino-2-iminopyridines, which are related to the nicotinonitrile core. nih.gov Another approach involves a domino reaction of vinyl malononitriles with cyclic sulfamidate imines, mediated by Cu(OAc)2/DABCO, to produce highly substituted 2-aminonicotinonitriles. rsc.org

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

| Reaction Name | Components | Product Type | Reference |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine | nih.gov |

| Copper-catalyzed Reaction | Alkyne, 2-[(amino)methylene]malononitrile, Sulfonyl azide | 6-Amino-2-iminopyridine | nih.gov |

| Domino Reaction | Vinyl malononitrile, Cyclic sulfamidate imine | 2-Aminonicotinonitrile | rsc.org |

| Strecker Synthesis | Aldehyde, Ammonium chloride, Potassium cyanide | α-Aminonitrile |

General Approaches to Introduce Nitrile Functionality onto Pyridine Rings

The direct introduction of a cyano group onto a pre-existing pyridine ring is a fundamental strategy for the synthesis of nicotinonitriles. Several methods are available, with the choice often depending on the substitution pattern and reactivity of the pyridine starting material.

A prevalent method is the cyanation of halopyridines, particularly 2-halopyridines, through nucleophilic substitution. google.comgoogle.com This typically involves reacting a 2-chloro- or 2-bromopyridine (B144113) with a cyanide source, such as sodium or potassium cyanide. google.com The reaction can be facilitated by the use of polar aprotic solvents like DMSO or DMF and sometimes requires a catalyst. google.com For instance, the cyanation of 2-halopyridine compounds can be achieved using an activating agent and a cyanide source in a polar solvent. google.com

Another important route is the cyanation of pyridine-N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. Treatment of a pyridine-N-oxide with a cyanide source in the presence of an activating agent, such as an acylating agent, leads to the formation of the corresponding cyanopyridine. researchgate.net Recent advancements have also focused on direct C-H cyanation of N-containing heterocycles, which offers a more atom-economical approach by avoiding the pre-functionalization of the pyridine ring. nih.govacs.org This can be achieved through methods like triflic anhydride (B1165640) activation followed by nucleophilic addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov

Synthesis of Piperazine-Substituted Pyridine Systems

The key step in the synthesis of 6-(4-Benzylpiperazin-1-yl)nicotinonitrile is the formation of the C-N bond between the pyridine ring and the piperazine (B1678402) nitrogen.

The most direct and widely used method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective when the pyridine ring is substituted with a good leaving group, such as a halogen (F, Cl, Br), at the 6-position and is activated by an electron-withdrawing group, like the nitrile group at the 3-position. The reaction of 6-halonicotinonitrile with 1-benzylpiperazine (B3395278) would proceed under thermal conditions or with base catalysis in a suitable solvent. The reactivity of halogens in SNAr reactions on pyridinium (B92312) ions often follows the order F > Cl ≈ Br > I. nih.gov Metal-free methods for site-selective C-N bond formation on polyhalogenated pyridines have also been developed. rsc.org

Strategies for Incorporating Benzylpiperazine Moieties

The benzylpiperazine fragment can be introduced in two primary ways: either as a pre-formed unit (1-benzylpiperazine) that is then attached to the nicotinonitrile core, or by first attaching piperazine to the nicotinonitrile and subsequently adding the benzyl (B1604629) group.

The reaction of a 6-halonicotinonitrile with pre-synthesized 1-benzylpiperazine is a convergent approach. 1-Benzylpiperazine can be prepared by the reaction of piperazine with benzyl chloride. orgsyn.org This method is straightforward and allows for the easy purification of the 1-benzylpiperazine intermediate before its use in the subsequent SNAr reaction. orgsyn.org

Alternatively, one could first react a 6-halonicotinonitrile with an excess of piperazine to form 6-(piperazin-1-yl)nicotinonitrile. The secondary amine of the piperazine ring can then be benzylated using benzyl chloride or benzyl bromide. This stepwise approach might be advantageous if a variety of N-substituents on the piperazine ring are desired from a common intermediate.

Reductive Amination Methodologies in Piperazine Derivative Synthesis

Reductive amination is a cornerstone of amine synthesis and is particularly relevant for the preparation of the 1-benzylpiperazine precursor. thieme-connect.comthieme-connect.com This reaction involves the condensation of an amine (piperazine) with a carbonyl compound (benzaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the target amine.

Various reducing agents can be employed for this transformation. Classical reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity. thieme-connect.comnih.gov From a green chemistry perspective, catalytic hydrogenation using H2 gas is an ideal reducing agent as the only byproduct is water. thieme-connect.com Continuous-flow hydrogenation has emerged as a safe and scalable method for performing reductive aminations, even with challenging secondary amines like piperazine. thieme-connect.comthieme-connect.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Reference |

| NaBH3CN | High selectivity, good functional group tolerance | Generates toxic cyanide waste | thieme-connect.com |

| NaBH(OAc)3 | Mild, selective, commercially available | Poor atom economy | thieme-connect.comnih.gov |

| Catalytic Hydrogenation (H2) | Atom economical, clean (water byproduct) | Requires specialized equipment for handling H2 gas | thieme-connect.comthieme-connect.com |

Advanced Synthetic Techniques Relevant to this compound

Modern synthetic organic chemistry offers a range of advanced techniques that could be applied to the synthesis of this compound, potentially offering improvements in efficiency, selectivity, and environmental impact.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for the formation of C-N bonds. researchgate.net This reaction could be employed to couple a 6-halonicotinonitrile with 1-benzylpiperazine using a palladium or copper catalyst. This method is particularly valuable for less reactive aryl halides and can often be performed under milder conditions than traditional SNAr reactions.

Flow chemistry is another advanced technique that offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. thieme-connect.comnih.gov The synthesis of 1-benzylpiperazine via reductive amination has been successfully demonstrated in a continuous-flow setup, allowing for enhanced safety, better process control, and easier scalability. thieme-connect.comthieme-connect.com The subsequent SNAr reaction could also potentially be adapted to a flow process, enabling an integrated, continuous synthesis of the final product.

Finally, photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. While not directly applied to the title compound in the reviewed literature, related C-N bond-forming reactions have been developed using this technology, suggesting potential future applications in the synthesis of complex piperazine-substituted heterocycles. pageplace.de

Microwave-Assisted Synthesis in Nicotinonitrile Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. ijnrd.org This technology utilizes microwave energy to heat the reaction mixture directly and efficiently. cem.com The heating mechanism involves the interaction of the microwave field with polar molecules or ions in the reaction mixture, leading to rapid and uniform heating through processes known as dipolar polarization and ionic conduction. ijnrd.org This often results in dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. bspublications.net

In the context of nicotinonitrile chemistry, microwave irradiation facilitates various bond-forming reactions, including C-N cross-coupling reactions, which are crucial for introducing amine substituents like piperazine onto the pyridine ring. mtak.hu The ability to rapidly heat solvents to temperatures well above their conventional boiling points in sealed vessels creates a pressurized environment that can significantly enhance reaction rates. cem.com Solvents with high dielectric properties (high tan δ) are particularly effective at absorbing microwave energy and converting it into heat. bspublications.net The selection of an appropriate solvent, or the use of solvent-free conditions on a solid support, is a key parameter in designing a microwave-assisted synthesis. cem.com While a specific microwave-assisted protocol for this compound is not detailed in readily available literature, the synthesis of analogous heterocyclic compounds provides a template for potential reaction conditions.

Below is a table summarizing typical conditions found in microwave-assisted synthesis of related nitrogen-containing heterocyclic compounds.

| Parameter | Typical Conditions | Rationale |

| Temperature | 100 - 250 °C | Higher temperatures accelerate reaction rates. Microwave heating allows for reaching temperatures above the solvent's boiling point in sealed vessels. cem.com |

| Time | 2 - 40 minutes | Significant reduction from conventional heating times, which can take several hours. mtak.hu |

| Power | 50 - 400 W | The power setting controls the energy input into the reaction. |

| Solvent | Dioxane, Ethanol, Acetonitrile (B52724), or Solvent-free | Polar solvents are efficient at absorbing microwave energy. Solvent-free reactions offer environmental benefits. cem.commtak.hu |

| Catalyst/Base | Pd or Cu catalysts, K₂CO₃, Cs₂CO₃ | Often required for cross-coupling reactions to construct the core structure or add substituents. |

Precursor-Based Synthesis: Derivation from 6-(Piperazin-1-yl)nicotinonitrile

This final step is typically an N-alkylation reaction, a type of nucleophilic substitution. In this reaction, the secondary amine nitrogen of the piperazine ring in 6-(Piperazin-1-yl)nicotinonitrile acts as a nucleophile. It attacks the electrophilic carbon of a benzylating agent, such as benzyl chloride or benzyl bromide. The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid (e.g., HCl or HBr) that is formed as a byproduct, thereby driving the reaction to completion. The choice of solvent is critical and is typically a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), which can dissolve the reactants and facilitate the substitution reaction.

The general reaction is outlined below:

Step 1: Synthesis of the Precursor The precursor, 6-(Piperazin-1-yl)nicotinonitrile, is typically synthesized via a nucleophilic aromatic substitution reaction between a 6-halonicotinonitrile (e.g., 6-chloronicotinonitrile) and piperazine.

Step 2: N-Benzylation of the Precursor The precursor is then reacted with a benzylating agent to yield the final product.

The table below details the components and conditions for the N-benzylation step.

| Reactant/Condition | Role/Purpose | Example |

| Precursor | Nucleophile | 6-(Piperazin-1-yl)nicotinonitrile |

| Electrophile | Benzylating agent | Benzyl chloride, Benzyl bromide |

| Base | Acid scavenger | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) |

| Solvent | Reaction medium | Acetonitrile, Dimethylformamide (DMF) |

| Temperature | Reaction condition | Room temperature to moderate heating (e.g., 80 °C) |

Purification and Isolation Methodologies for Chemical Synthesis

Following the completion of a chemical synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts. The purification of this compound typically involves a sequence of standard laboratory techniques, primarily extraction, chromatography, and recrystallization.

Initially, a liquid-liquid extraction is often performed. The crude reaction mixture is dissolved in a suitable organic solvent and washed with water or an aqueous solution to remove inorganic salts and water-soluble impurities. The organic layer containing the desired product is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and concentrated under reduced pressure to yield the crude product. google.com

For more rigorous purification, flash column chromatography is a widely used and effective method. acs.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (the eluent). nih.gov The crude product is loaded onto the top of a silica gel column, and a solvent or mixture of solvents is passed through the column. Compounds with lower polarity generally travel down the column faster. For piperazine derivatives, a common eluent system is a gradient of ethyl acetate (B1210297) in hexanes, often with a small amount of a more polar solvent like methanol (B129727) to ensure proper elution of the product. acs.orgnih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

The final step in purification is often recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. rubingroup.org The purified solid from chromatography is dissolved in a minimal amount of a hot solvent in which it is highly soluble. mt.com The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution, leaving impurities behind in the mother liquor. rubingroup.org The choice of solvent is crucial; an ideal solvent dissolves the compound well when hot but poorly when cold. mt.com Common solvent systems for compounds with aromatic and piperazine moieties include ethanol/water, acetone/hexanes, or ethyl acetate/heptane mixtures. reddit.com The resulting pure crystals are then collected by filtration and dried.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological profile of 6-(4-Benzylpiperazin-1-yl)nicotinonitrile is a composite of the contributions from its three main structural motifs: the nicotinonitrile scaffold, the piperazine (B1678402) linker, and the terminal benzyl (B1604629) group. Alterations to any of these components can significantly impact the compound's efficacy and selectivity.

The nicotinonitrile (3-cyanopyridine) scaffold is a prevalent feature in many biologically active compounds and serves as a critical anchor for target interaction. researchgate.net Modifications to this core have been shown to be a viable strategy for fine-tuning the activity of various derivatives. researchgate.net

Research on related nicotinonitrile derivatives has demonstrated that the nature and position of substituents on the pyridine (B92270) ring can drastically alter biological outcomes, such as anticancer and tyrosine kinase inhibitory activities. nih.gov For instance, the introduction of different aryl groups at the 4- and 6-positions of the 3-cyano-2-pyridone core has been explored to enhance cytotoxic activity against cancer cell lines. ekb.eg While specific SAR data for the this compound core is not extensively detailed in the provided results, general principles suggest that substitutions on the pyridine ring could modulate electronic properties and steric hindrance, thereby affecting binding affinity. For example, in a series of 4,6-diaryl-3-cyano-2-pyridones, the substitution pattern on the aryl rings significantly influenced cytotoxicity. ekb.eg

Table 1: Illustrative SAR of Nicotinonitrile Analogs (General)

| Compound Scaffold | Substitution | Observed Activity | Reference |

|---|---|---|---|

| 4,6-diaryl-3-cyano-2-pyridone | Varied aryl groups at C4 and C6 | Modulation of cytotoxic activity against HepG2 cells | ekb.eg |

| Pyrazolopyridine-5-carbonitrile | Addition of hydrazonoyl chlorides | Potent inhibition of tyrosine kinase | nih.gov |

| Nicotinonitrile-coumarin hybrids | 4-chlorophenyl at C6 | Strong acetylcholinesterase inhibition | ekb.eg |

This table illustrates general SAR principles for the nicotinonitrile scaffold based on available literature on related compounds.

The piperazine ring acts as a linker and is a common "privileged structure" in drug discovery due to its favorable pharmacokinetic properties. nih.gov Its conformational rigidity and the basicity of its nitrogen atoms are crucial for biological activity.

Studies on nucleozin, an anti-influenza agent with a different core but also featuring a piperazine linker, have highlighted the ring's importance. Replacing the piperazine ring with more flexible systems, such as an ethylenediamine (B42938) group, led to a significant loss of activity. plos.orgnih.gov This suggests that the constrained conformation provided by the piperazine ring is essential for maintaining the correct orientation of the terminal groups for optimal target binding. plos.orgresearchgate.net Conversely, introducing more rigid structures like a 2,5-diazabicyclo[2.2.1]heptane (DBH) system in place of piperazine has been explored to potentially enhance binding ability. plos.orgresearchgate.net For this compound, the piperazine moiety is expected to play a similar role in positioning the benzyl group relative to the nicotinonitrile core.

Table 2: Effect of Piperazine Ring Modifications in Nucleozin Analogs

| Modification | Rationale | Impact on Activity | Reference |

|---|---|---|---|

| Replacement with flexible linkers | Increase conformational freedom | Significant loss of anti-influenza activity | plos.orgnih.gov |

| Replacement with rigid DBH system | Enhance binding ability through rigidity | Did not restore activity, highlighting specific role of piperazine | plos.orgresearchgate.net |

The benzyl group is a key hydrophobic feature that often engages in van der Waals and π-stacking interactions within the binding pocket of a target protein. rsc.org Variations in this group can profoundly affect ligand-target interactions.

In related series of benzylpiperidine and benzylphthalazine compounds, substitutions on the phenyl ring of the benzyl group were critical for activity. researchgate.netnih.gov For example, SAR studies on CCR5 antagonists showed that the lipophilicity and electronic nature of substituents on the phenyl ring were important for binding affinity. nih.gov Electron-donating groups were found to be favorable in some instances. Furthermore, the orientation of the phenyl ring, which can be influenced by adjacent structural features, is crucial for establishing effective CH-π interactions with the target. rsc.org In the context of this compound, it is anticipated that introducing electron-withdrawing or electron-donating groups on the benzyl ring would modulate its electronic and hydrophobic character, thereby influencing its binding potency.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by developing mathematical models based on various physicochemical, steric, and electronic parameters. pharmacareerinsider.comljmu.ac.uk

Application of Physicochemical Parameters in Activity Prediction

The biological activity of a compound is often governed by its physicochemical properties, which determine its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. scribd.com Key parameters used in QSAR studies include:

Lipophilicity (Log P): This parameter describes the compound's partitioning between a lipid and an aqueous phase. It is crucial for membrane permeability and hydrophobic interactions with the target. pharmacareerinsider.comscribd.com

Electronic Parameters (e.g., Hammett constant, σ): These describe the electron-donating or electron-withdrawing nature of substituents, which affects ionization and electronic interactions like hydrogen bonding and π-π stacking. srmist.edu.inslideshare.net

Steric Parameters (e.g., Taft's steric parameter, Es; Molar Refractivity, MR): These quantify the size and shape of substituents, which can influence how well a ligand fits into its binding site. srmist.edu.inmlsu.ac.in

For compounds structurally related to this compound, QSAR studies have successfully used these parameters to predict activity. For instance, a Hansch analysis of 3-(4-benzylpiperidin-1-yl)propylamine derivatives revealed the importance of lipophilicity and electron-donating substituents for CCR5 receptor binding affinity. nih.gov

Statistical Models for Correlating Molecular Structure with Biological Efficacy

Statistical methods are employed to generate the mathematical equations that form the basis of a QSAR model. ljmu.ac.uk A common approach is Multiple Linear Regression (MLR), which creates a linear equation correlating the biological activity (dependent variable) with one or more physicochemical descriptors (independent variables). mdpi.com

A typical Hansch equation, a form of MLR model, might look like this: log(1/C) = k1(log P) + k2(σ) + k3(Es) + k4 Where 'C' is the concentration required for a specific biological effect, and k1-k4 are regression coefficients. mlsu.ac.in

The robustness and predictive power of these models are validated using statistical techniques such as leave-one-out cross-validation (Q²), external validation on a test set of compounds (R²pred), and Y-randomization tests. mdpi.comjmchemsci.com While a specific QSAR model for this compound is not available in the provided search results, studies on similar structures, such as keto piperazine derivatives, have yielded robust QSAR models with high correlation coefficients (R² > 0.8), demonstrating the utility of this approach in predicting biological efficacy and guiding the design of more potent analogs. openpharmaceuticalsciencesjournal.com

Conformational Analysis and Steric Effects on Ligand-Target Binding

The three-dimensional conformation of this compound is a critical determinant of its interaction with biological targets. Conformational analysis reveals the energetically favorable spatial arrangements of the molecule, which in turn dictates its ability to fit into a specific binding pocket. The flexibility of the piperazine ring and the rotational freedom of the benzyl group allow the molecule to adopt various conformations.

Steric effects play a significant role in ligand-target binding. The size and shape of the substituents on the benzyl ring and the nicotinonitrile core can either promote or hinder binding. For instance, bulky substituents on the benzyl group may cause steric clashes with amino acid residues in the binding site, leading to a decrease in affinity. Conversely, in some cases, additional steric bulk can enhance van der Waals interactions and improve binding affinity.

Molecular modeling studies on related benzylpiperazine derivatives have shown that the orientation of the benzyl group within the binding pocket is crucial for activity. The binding of ligands can be influenced by the presence of specific amino acid residues that can accommodate or repel the benzyl moiety. For example, in a hydrophobic pocket, the aromatic ring of the benzyl group can form favorable pi-pi stacking or hydrophobic interactions.

The impact of steric modifications can be systematically studied by synthesizing analogs with varying substituents on the benzyl ring. The following table illustrates hypothetical data on how steric bulk might influence binding affinity, based on general principles observed in similar compound series.

| Compound | Substituent on Benzyl Ring | Predicted Steric Hindrance | Predicted Binding Affinity (Ki, nM) |

| 1 | -H | Low | 15 |

| 2 | 4-Methyl | Moderate | 10 |

| 3 | 4-tert-Butyl | High | 50 |

| 4 | 2-Methyl | High | 75 |

This table is illustrative and based on established principles of steric effects in ligand-binding, not on specific experimental data for this compound.

Electronic Properties and Their Correlation with Bioactivity

The electronic properties of this compound, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are fundamental to its interaction with biological targets. These properties govern the nature and strength of intermolecular interactions, including hydrogen bonds, electrostatic interactions, and charge-transfer interactions.

The nicotinonitrile moiety, with its electron-withdrawing cyano group and nitrogen atoms in the pyridine ring, creates a specific electrostatic potential map. The nitrogen atoms in the pyridine and piperazine rings are potential hydrogen bond acceptors, while the hydrogen atoms on the benzyl ring and the piperazine ring can act as weak hydrogen bond donors.

The electronic nature of the substituents on the benzyl ring can significantly modulate the bioactivity. Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the aromatic ring, potentially enhancing pi-pi stacking interactions. Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) can decrease the electron density and may favor different types of interactions.

The following table presents a hypothetical correlation between electronic properties of substituents on the benzyl ring and the resulting bioactivity, based on common QSAR principles.

| Compound | Substituent (R) on Benzyl Ring | Hammett Constant (σp) | Predicted Bioactivity (IC50, µM) |

| 5 | -OCH3 | -0.27 | 0.5 |

| 6 | -CH3 | -0.17 | 0.8 |

| 7 | -H | 0.00 | 1.2 |

| 8 | -Cl | 0.23 | 2.5 |

| 9 | -CN | 0.66 | 5.0 |

This table is for illustrative purposes to demonstrate the potential correlation between electronic properties and bioactivity and is not based on experimental data for this compound.

Computational Chemistry and Molecular Modeling Applications in this compound Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research articles detailing specific computational chemistry or molecular modeling studies conducted on the compound this compound. The CAS Number for this compound is 941154-42-3. bldpharm.com

While the methodologies outlined in the requested article structure—such as molecular docking, quantum chemical calculations, and molecular dynamics simulations—are standard and powerful techniques in medicinal chemistry and drug discovery, their specific application to this compound has not been documented in published studies.

Research is available for structurally related compounds containing the benzylpiperazine or nicotinonitrile scaffolds, exploring their interactions with various biological targets. nih.govunipa.itekb.egresearchgate.net For instance, computational studies have been performed on derivatives of piperazine and piperidine to investigate their affinity for targets like the sigma receptors. nih.gov Similarly, various nicotinonitrile derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of enzymes like PIM-1 kinase or acetylcholinesterase. ekb.eg

However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or specific results for the following sections as requested:

Computational Chemistry and Molecular Modeling Applications in 6 4 Benzylpiperazin 1 Yl Nicotinonitrile Research

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Generating content for these sections would require speculating or extrapolating from different molecules, which would violate the instruction to focus solely on 6-(4-Benzylpiperazin-1-yl)nicotinonitrile. Therefore, the requested article with specific findings on this compound cannot be produced at this time due to the absence of relevant scientific data.

Derivatives and Analogues of 6 4 Benzylpiperazin 1 Yl Nicotinonitrile: Synthesis and Preclinical Evaluation

Design Principles for Novel Nicotinonitrile-Piperazine Hybrid Molecules

The rationale for designing hybrid molecules based on the 6-(4-Benzylpiperazin-1-yl)nicotinonitrile scaffold is rooted in the principles of molecular hybridization and structure-activity relationship (SAR) studies. This approach combines two or more pharmacophoric units into a single molecule, with the goal of creating a new chemical entity that interacts with multiple biological targets or possesses a superior pharmacological profile compared to its individual components.

The core components of this scaffold each contribute distinct properties:

Nicotinonitrile Moiety: The nicotinonitrile group, a substituted pyridine (B92270) ring, is a versatile pharmacophore found in a wide range of biologically active compounds. Its presence can facilitate various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The cyano (-CN) group is a potent hydrogen bond acceptor and can be crucial for binding affinity. The pyridine ring itself is a common structural motif in medicinal chemistry, recognized for its ability to engage in key interactions within receptor binding pockets. nih.gov

Piperazine (B1678402) Ring: Piperazine is a privileged scaffold in drug discovery, known for its presence in numerous approved drugs targeting the central nervous system (CNS) and other systems. nih.gov The two nitrogen atoms of the piperazine ring offer key advantages. One nitrogen typically forms a link to the core scaffold (the nicotinonitrile ring in this case), while the second is available for substitution, allowing for the introduction of various groups to modulate activity, selectivity, and physicochemical properties. The basicity of the piperazine nitrogens can also lead to critical salt-bridge interactions with acidic amino acid residues, such as aspartate or glutamate, in receptor active sites. nih.gov

Benzyl (B1604629) Group: The benzyl substituent on the piperazine ring provides a lipophilic region that can engage in hydrophobic interactions with target proteins. This part of the molecule is a primary site for modification to explore SAR. By introducing different substituents onto the phenyl ring of the benzyl group, researchers can fine-tune the electronic and steric properties of the molecule to optimize target engagement and selectivity. nih.gov

The overarching design principle is to leverage the synergistic potential of these three components. By systematically modifying each part—substituents on the nicotinonitrile ring, alterations to the piperazine linker, and diversification of the benzyl group—medicinal chemists can generate a library of analogues to probe specific biological hypotheses and identify compounds with desired therapeutic activities, such as anticancer or antibacterial effects. figshare.comresearchgate.net

Synthetic Pathways for Structural Diversification and Library Generation

The generation of a library of this compound derivatives relies on versatile and efficient synthetic strategies that allow for the systematic modification of the core structure. researchgate.net A common and effective approach involves a convergent synthesis where the key fragments are prepared separately and then coupled in a final step.

A primary synthetic route is the nucleophilic aromatic substitution (SNAr) reaction. This pathway typically begins with a 6-halonicotinonitrile, such as 6-chloronicotinonitrile, as the starting material. This electrophilic pyridine ring is then reacted with a diverse collection of pre-synthesized N-substituted piperazines.

The key steps for generating a library are as follows:

Synthesis of Piperazine Analogues: A library of N-benzylpiperazine analogues is first created. This is often achieved by reacting piperazine with a variety of substituted benzyl halides (e.g., benzyl chlorides or bromides). This step allows for the introduction of a wide range of substituents on the aromatic ring of the benzyl group (e.g., chloro, fluoro, methoxy (B1213986), nitro groups) to modulate electronic and steric properties.

Coupling Reaction: Each of the synthesized N-benzylpiperazine analogues is then reacted with the 6-halonicotinonitrile core. The SNAr reaction proceeds by the nucleophilic attack of the secondary amine of the piperazine derivative on the carbon atom bearing the halogen on the nicotinonitrile ring. This reaction is typically carried out in the presence of a base (like potassium carbonate) and often in a polar aprotic solvent at elevated temperatures to facilitate the displacement of the halide. mdpi.com

This modular approach is highly amenable to parallel synthesis, enabling the rapid generation of a large number of distinct compounds for screening. researchgate.net Diversification can also be achieved by modifying the nicotinonitrile core itself, for instance, by starting with nicotinonitriles bearing other substituents on the pyridine ring.

| Reactant 1 (Pyridine Core) | Reactant 2 (Piperazine Derivative) | Resulting Derivative Structure | Purpose of Diversification |

| 6-Chloronicotinonitrile | 1-(4-Fluorobenzyl)piperazine | 6-(4-(4-Fluorobenzyl)piperazin-1-yl)nicotinonitrile | Explore electronic effects on the benzyl ring. |

| 6-Chloronicotinonitrile | 1-(2-Methoxybenzyl)piperazine | 6-(4-(2-Methoxybenzyl)piperazin-1-yl)nicotinonitrile | Investigate steric and electronic effects of ortho-substituents. |

| 6-Chloronicotinonitrile | 1-(4-Nitrobenzyl)piperazine | 6-(4-(4-Nitrobenzyl)piperazin-1-yl)nicotinonitrile | Introduce strong electron-withdrawing groups. |

| 5-Bromo-6-chloronicotinonitrile | 1-Benzylpiperazine (B3395278) | 5-Bromo-6-(4-benzylpiperazin-1-yl)nicotinonitrile | Modify the electronic properties of the nicotinonitrile core. |

Preclinical Assessment of Derivative Libraries

Once a library of derivatives is synthesized, the compounds undergo preclinical assessment to identify their biological activities. The screening strategy is guided by the pharmacological properties of the parent pharmacophores. Given the known activities of nicotinonitrile and piperazine-containing compounds, derivatives of this compound are frequently screened against several target classes.

Anticancer Activity: Many heterocyclic compounds, including those with nicotinonitrile and coumarin (B35378) hybrids, have been evaluated for their in-vitro cytotoxicity against various cancer cell lines. figshare.com Screening assays typically involve exposing different human cancer cell lines (e.g., breast, colon, lung) to the synthesized compounds and measuring cell viability using methods like the MTT assay.

Antibacterial Activity: The piperazine moiety is a component of several antibacterial agents. mdpi.com Therefore, novel derivatives are often tested for their ability to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacterial strains. mdpi.com The minimum inhibitory concentration (MIC) is determined to quantify the potency of the compounds. mdpi.com

Receptor Binding Assays (CNS Targets): The benzylpiperazine scaffold is well-known for its interaction with G-protein coupled receptors (GPCRs) in the central nervous system. nih.gov Consequently, derivative libraries are often screened for their binding affinity to dopamine (B1211576) (e.g., D2, D4) and serotonin (B10506) (e.g., 5-HT1A, 5-HT2A) receptors. Radioligand binding assays are used to determine the affinity (Ki values) of the compounds for these specific receptor subtypes. nih.gov For example, structurally related 6-(4-benzylpiperazin-1-yl)benzodioxanes were specifically evaluated for their affinity and selectivity for the D4 dopamine receptor. nih.gov

The primary goal of generating and screening a derivative library is to establish a Structure-Activity Relationship (SAR). This involves a comparative analysis of how specific structural modifications influence the biological activity, potency, and selectivity of the compounds. By comparing the data from the screening assays, researchers can identify which chemical features are essential for the desired biological effect.

For instance, in a library of compounds designed to target a specific receptor, small changes to the substitution pattern on the benzyl ring can lead to significant differences in binding affinity and selectivity. An analysis of structurally related 6-(4-benzylpiperazin-1-yl)benzodioxanes targeting the D4 dopamine receptor revealed important SAR insights. nih.gov Introducing a chlorine atom at the para-position of the benzyl ring (compound 2d in the study) resulted in high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov

The following table illustrates the type of data generated in a comparative analysis, using hypothetical data for nicotinonitrile derivatives based on findings for analogous scaffolds.

| Compound ID | Modification (Substituent on Benzyl Ring) | Dopamine D4 Receptor Affinity (Ki, nM) | Selectivity (D2/D4 Ki Ratio) |

| BPN-1 | H (Unsubstituted) | 25.4 | 15 |

| BPN-2 | 4-Chloro | 1.8 | 150 |

| BPN-3 | 4-Methoxy | 30.2 | 12 |

| BPN-4 | 4-Fluoro | 3.5 | 125 |

| BPN-5 | 2-Chloro | 15.7 | 40 |

This comparative analysis allows researchers to conclude, for example, that a small, electron-withdrawing substituent (like chloro or fluoro) at the para-position of the benzyl ring is highly favorable for D4 receptor affinity and selectivity. In contrast, an electron-donating group (methoxy) or moving the substituent to the ortho-position diminishes activity. This detailed SAR information is crucial for guiding the design of next-generation compounds with optimized therapeutic potential.

Future Directions and Emerging Research Avenues for 6 4 Benzylpiperazin 1 Yl Nicotinonitrile

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

The optimization of lead compounds is a critical step in the drug discovery pipeline. For 6-(4-Benzylpiperazin-1-yl)nicotinonitrile, a synergistic approach combining computational and experimental methods will be pivotal in enhancing its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), can provide valuable insights into the structural requirements for biological activity. By analyzing a series of analogues, researchers can delineate the steric and electrostatic fields that are crucial for target interaction, guiding the synthesis of more potent and selective derivatives.

Molecular Docking and Dynamics Simulations: In the absence of an experimentally determined structure of its biological target, homology modeling can be employed to generate a reliable 3D model. Molecular docking studies can then predict the binding mode of this compound within the active site of its putative target. Subsequent molecular dynamics simulations can offer a more dynamic picture of the ligand-receptor interactions, assessing the stability of the complex and identifying key amino acid residues involved in binding. This information is invaluable for the rational design of new analogues with improved affinity and pharmacokinetic profiles.

Virtual Screening: Pharmacophore-based and structure-based virtual screening of large chemical databases can identify novel compounds with similar structural features or predicted binding modes to this compound. This approach can rapidly expand the chemical space around the lead compound, potentially uncovering new scaffolds with desirable properties.

| Computational Method | Application for this compound Optimization |

| 3D-QSAR (e.g., CoMFA) | Elucidate structure-activity relationships to guide the design of more potent analogues. |

| Molecular Docking | Predict binding modes within a target's active site to inform rational drug design. |

| Molecular Dynamics | Assess the stability of the ligand-receptor complex and identify key interactions over time. |

| Virtual Screening | Identify novel, structurally diverse compounds with similar predicted biological activity. |

Potential for Novel Therapeutic Target Identification and Validation

The unique chemical architecture of this compound suggests several potential therapeutic targets that warrant further investigation.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The benzylpiperazine moiety is a well-established pharmacophore known to interact with dopamine and serotonin receptors. Notably, structurally similar compounds, such as 6-(4-benzylpiperazin-1-yl)benzodioxanes, have been identified as selective ligands for the dopamine D4 receptor. nih.gov This suggests that this compound could also exhibit affinity for this receptor, which is implicated in various neurological and psychiatric disorders. Benzylpiperazine itself has a complex pharmacology, acting on both the serotonergic and dopaminergic systems. wikipedia.org Future research should, therefore, involve comprehensive screening against a panel of dopamine and serotonin receptor subtypes to determine its selectivity profile.

Enzyme Inhibition: The nicotinonitrile scaffold is present in a variety of biologically active compounds, including enzyme inhibitors. ekb.egekb.eg For instance, some nicotinonitrile derivatives have demonstrated potent anticancer activity through the inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and other tyrosine kinases. ekb.egnih.gov Investigating the inhibitory potential of this compound against a broad range of kinases and other enzymes could uncover novel therapeutic applications, particularly in oncology and inflammatory diseases.

Target Validation: Once a high-affinity target is identified, validation is a crucial next step. This can be achieved through a combination of in vitro and in vivo studies. Cellular assays can confirm the compound's effect on downstream signaling pathways associated with the target. Further validation in animal models of disease would be necessary to establish a clear link between the compound's mechanism of action and its therapeutic efficacy.

Development of Innovative and Sustainable Synthetic Strategies

The development of efficient, cost-effective, and environmentally friendly synthetic routes is essential for the future development of this compound and its analogues.

Modern Catalytic Methods: The synthesis of the N-arylpiperazine core can be achieved through established methods like the Buchwald-Hartwig amination, which utilizes palladium catalysts to form the carbon-nitrogen bond. ekb.eg Exploring novel catalytic systems, including more sustainable and earth-abundant metals, could improve the efficiency and reduce the environmental impact of this key synthetic step.

Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthetic design. This includes the use of safer and more environmentally benign solvents, minimizing energy consumption, and designing reactions with high atom economy. For example, exploring the use of water or other green solvents in the synthesis of nicotinonitrile derivatives is a promising area of research.

Photoredox Catalysis: Recent advances in photoredox catalysis offer novel and mild conditions for the formation of C-C and C-N bonds. nih.govresearchgate.net Investigating the application of these methods for the synthesis of the this compound scaffold could provide more sustainable and efficient synthetic pathways.

Elucidation of Underexplored Mechanisms of Action and Biological Pathways

A deeper understanding of the molecular mechanisms and biological pathways modulated by this compound is crucial for its therapeutic development.

Downstream Signaling of Potential Targets: If this compound is confirmed to be a dopamine D4 receptor antagonist, a key area of future research will be to elucidate its effects on downstream signaling pathways. Dopamine D4 receptor activation can modulate various intracellular signaling cascades, and understanding how an antagonist alters these pathways is essential for predicting its physiological effects. patsnap.comnih.gov This could involve investigating changes in cyclic AMP (cAMP) levels, calcium signaling, and the activation of specific protein kinases.

Apoptosis and Cell Cycle Regulation: Given that some nicotinonitrile derivatives exhibit anticancer properties by inducing apoptosis and inhibiting tyrosine kinases, it is plausible that this compound could have similar effects. nih.gov Future studies should explore its impact on cell viability, proliferation, and the expression of key proteins involved in apoptosis (e.g., caspases) and cell cycle regulation in various cancer cell lines.

Neurotransmitter Release and Reuptake: The benzylpiperazine core is known to influence the release and reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine. nih.goveuropa.eu Investigating the effects of this compound on neurotransmitter transporters and release mechanisms will be critical to understanding its potential CNS effects.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 6-(4-Benzylpiperazin-1-yl)nicotinonitrile?

Methodological Answer:

- Synthesis : A common approach involves coupling benzylpiperazine derivatives with nitrile-containing pyridine precursors. For example, nucleophilic aromatic substitution reactions using K₂CO₃ as a base in polar aprotic solvents like DMF at elevated temperatures (80–100°C) can yield the target compound. Similar protocols have been validated for structurally related nicotinonitrile derivatives .

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) are critical for confirming substituent positions. Key signals include aromatic protons (δ 7.35–8.42 ppm) and nitrile carbons (δ ~110–120 ppm) .

- UV/Vis : Maximal absorption wavelengths (e.g., 249 nm and 296 nm) help confirm electronic transitions in the aromatic system .

- Melting Point : Consistency in melting points (e.g., 196–197°C for analogous compounds) ensures purity .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- First Aid : If inhaled, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water. Always consult safety data sheets (SDS) for hazard statements and emergency procedures .

- Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can impurity profiling of this compound be conducted in opioid-related research?

Methodological Answer:

- Chromatographic Techniques : Use HPLC or LC-MS with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate and identify trace impurities.

- Reference Standards : Compare retention times and spectral data with certified impurities like 4-Anilino-1-benzylpiperidine (Item No. 20086), which is structurally analogous and classified as a fentanyl impurity .

- Quantification : Employ calibration curves using spiked samples to determine impurity concentrations (detection limit: ≤0.1% w/w) .

Q. What experimental design strategies optimize the yield of this compound synthesis?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial design to evaluate variables: temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and reaction time (12–24 hours). Analyze main effects and interactions using ANOVA .

- Response Surface Methodology (RSM) : Use central composite design to identify optimal conditions for maximum yield. For example, a study on nicotinonitrile derivatives achieved 85% yield at 90°C in DMF after 18 hours .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

Methodological Answer:

- Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to measure adsorption kinetics on materials like glass or PVC.

- Reactivity with Oxidants : Expose the compound to ozone (50–100 ppb) in controlled chambers and monitor degradation products via GC-MS .

- Microspectroscopic Imaging : Employ Raman mapping or ToF-SIMS to visualize spatial distribution on surfaces .

Q. What reactor design considerations are critical for scaling up this compound production?

Methodological Answer:

- Continuous Flow Reactors : Use microreactors with precise temperature control to enhance mixing and reduce side reactions.

- Membrane Separation : Integrate nanofiltration membranes (e.g., polyamide) to separate unreacted benzylpiperazine and recycle solvents .

- Process Simulation : Model heat and mass transfer using Aspen Plus® to predict scalability and energy requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.